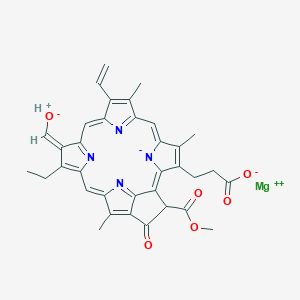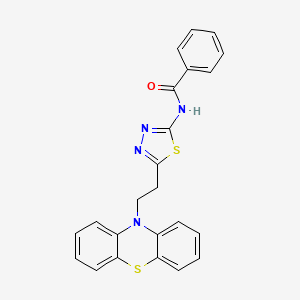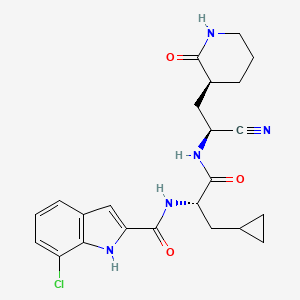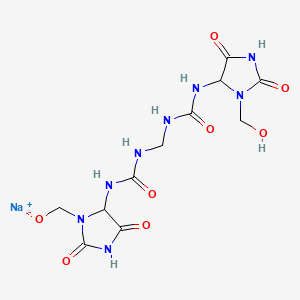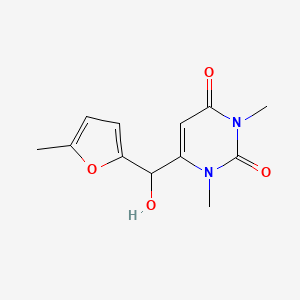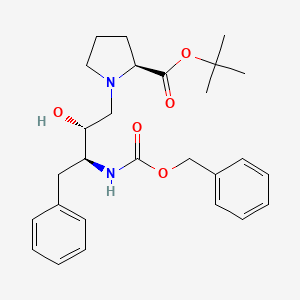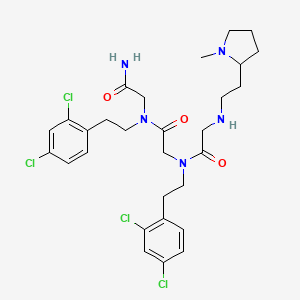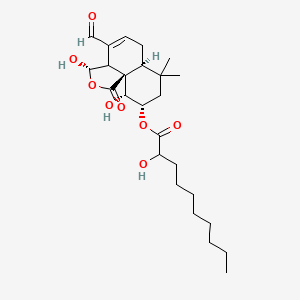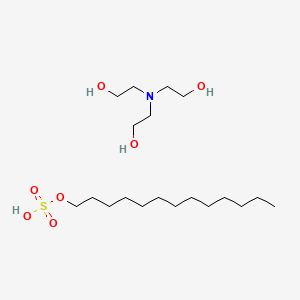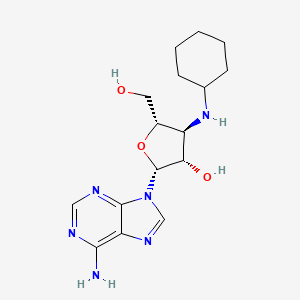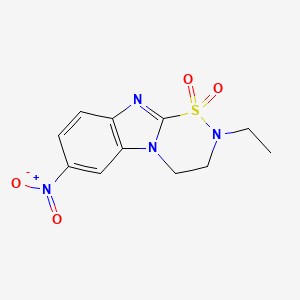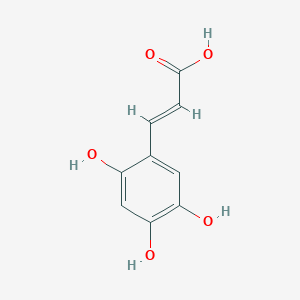
2,4,5-Trihydroxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trihydroxycinnamic acid is a hydroxycinnamic acid found in rooibos tea and can be isolated from seeds of Alisma orientale . It is a naturally occurring compound with the chemical formula C9H8O5 and a molar mass of 196.158 g·mol−1 . This compound is known for its antioxidant properties and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the hydroxylation of 2,4,5-trihydroxybenzaldehyde followed by a Knoevenagel condensation with malonic acid .
Industrial Production Methods: it can be extracted from natural sources such as rooibos tea and seeds of Alisma orientale .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trihydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the formulation of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trihydroxycinnamic acid involves its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells. The compound’s ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical is key to its antioxidant activity . It also inhibits the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
2,4,5-Trihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:
- Caffeic Acid
- Ferulic Acid
- p-Coumaric Acid
- Sinapic Acid
- Chlorogenic Acid
- Rosmarinic Acid
Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which contributes to its unique antioxidant and anti-inflammatory properties .
Propiedades
Número CAS |
2631046-97-2 |
|---|---|
Fórmula molecular |
C9H8O5 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(E)-3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14)/b2-1+ |
Clave InChI |
GUOJZFSYQUIYCN-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1O)O)O)/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


